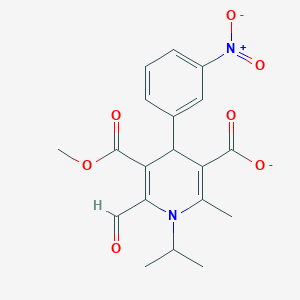
6-formyl-5-methoxycarbonyl-2-methyl-4-(3-nitrophenyl)-1-propan-2-yl-4H-pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nilvadipine is a calcium channel blocker used primarily for the treatment of hypertension and chronic major cerebral artery occlusion. It belongs to the dihydropyridine class of calcium channel blockers and is known for its ability to inhibit the influx of calcium ions into vascular smooth muscle and myocardial cells, leading to vasodilation and reduced blood pressure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nilvadipine involves several key steps:
Cyclization: Isopropyl 3-aminocrotonate, methyl 4,4-dimethoxyacetylacetate, and m-nitrobenzaldehyde are cyclized without a solvent or in an organic solvent to obtain an intermediate compound.
Hydrolysis: The intermediate compound is dissolved in an organic solvent, and acid is added to induce hydrolysis, generating another intermediate compound.
Reaction with Hydroxylamine Hydrochloride: This intermediate is then reacted with hydroxylamine hydrochloride and alkali in an organic solvent, followed by stirring and filtration to obtain a third intermediate compound.
Dehydration: The final step involves dehydrating the third intermediate in an alkaline environment to produce nilvadipine.
Industrial Production Methods
The industrial production of nilvadipine follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, cost-effective, and capable of producing high-purity nilvadipine suitable for pharmaceutical use .
Analyse Des Réactions Chimiques
Types of Reactions
Nilvadipine undergoes various chemical reactions, including:
Oxidation: Nilvadipine can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the nitro group present in nilvadipine.
Substitution: Substitution reactions can occur at various positions on the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying calcium channel blockers and their interactions with other molecules.
Biology: Investigated for its effects on cellular calcium homeostasis and its potential neuroprotective properties.
Medicine: Primarily used for treating hypertension and angina.
Industry: Used in the formulation of pharmaceutical products, including tablets and capsules.
Mécanisme D'action
Nilvadipine exerts its effects by inhibiting the influx of extracellular calcium through myocardial and vascular membrane pores. This inhibition occurs by physically blocking the L-type calcium channels, leading to decreased intracellular calcium levels. The reduction in calcium inhibits the contractile processes of smooth muscle cells, causing dilation of the coronary and systemic arteries. This results in increased oxygen delivery to myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .
Comparaison Avec Des Composés Similaires
Nilvadipine is similar to other dihydropyridines, including:
- Amlodipine
- Felodipine
- Isradipine
- Nicardipine
Uniqueness
Nilvadipine is unique due to its specific pharmacokinetic properties and its potential neuroprotective effects, which have been investigated in the context of Alzheimer’s disease and traumatic brain injury . Unlike some other calcium channel blockers, nilvadipine has shown promise in reducing amyloid production and increasing cerebral blood flow, highlighting its potential for broader therapeutic applications .
Propriétés
Formule moléculaire |
C19H19N2O7- |
|---|---|
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
6-formyl-5-methoxycarbonyl-2-methyl-4-(3-nitrophenyl)-1-propan-2-yl-4H-pyridine-3-carboxylate |
InChI |
InChI=1S/C19H20N2O7/c1-10(2)20-11(3)15(18(23)24)16(17(14(20)9-22)19(25)28-4)12-6-5-7-13(8-12)21(26)27/h5-10,16H,1-4H3,(H,23,24)/p-1 |
Clé InChI |
BESDUCFYSPAEFG-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C(C(=C(N1C(C)C)C=O)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-1-((4S,6S)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)-3-methylbutan-1-amine](/img/structure/B14798485.png)

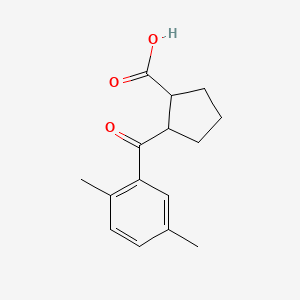
![4-[5-(4-fluorophenyl)-2-[3-[(S)-methylsulfinyl]phenyl]-1,4-dihydroimidazol-5-yl]pyridine](/img/structure/B14798502.png)

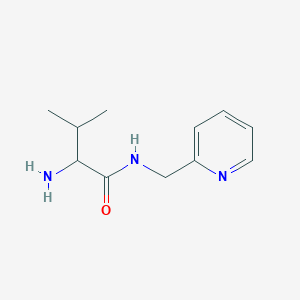

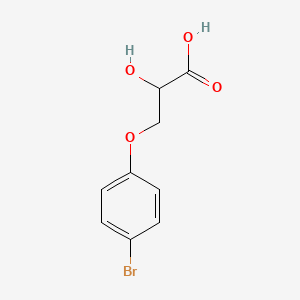
![[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]-(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B14798547.png)
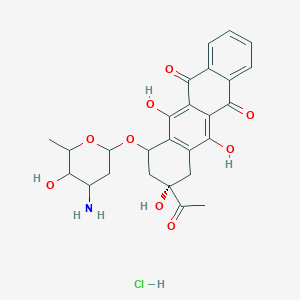
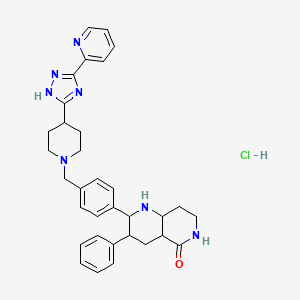
![4-Chloro-N-[(E)-1H-indol-3-ylmethylidene]-3-nitroaniline](/img/structure/B14798560.png)

![N-[(4-methylpiperidin-1-yl)carbonothioyl]-2,2-diphenylacetamide](/img/structure/B14798564.png)
